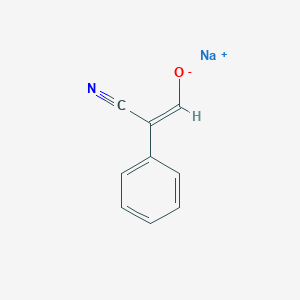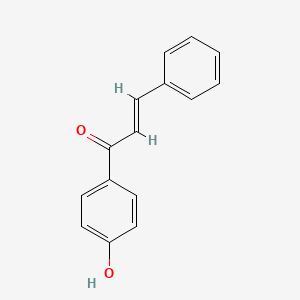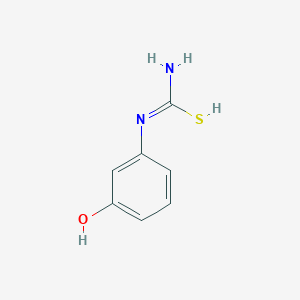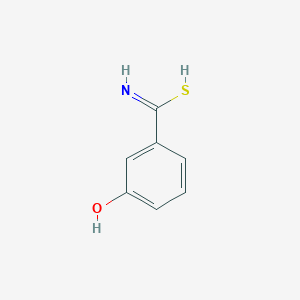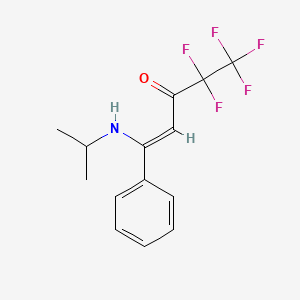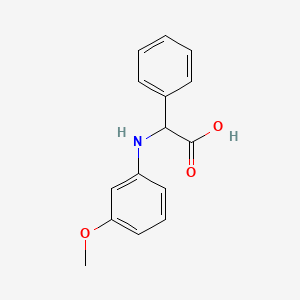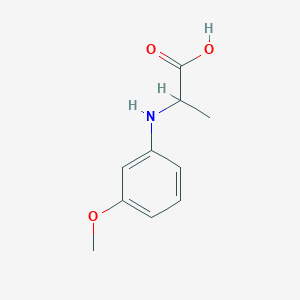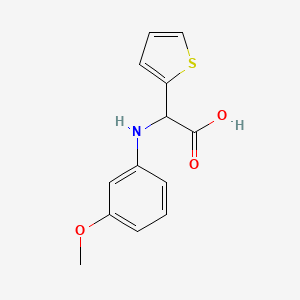![molecular formula C9H7N3O3 B7724873 4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B7724873.png)
4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione
Vue d'ensemble
Description
4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidizing Agent : It is used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, with moderate to good yields at room temperature (Zolfigol et al., 2006).
Cycloaddition Reactions : The compound participates in cycloaddition reactions with substituted oxazoles, leading to the formation of 1,2,4-triazoline derivatives. The molecular structure of an adduct was determined using X-ray crystallography (Ibata et al., 1992).
Synthesis of 1,2,4-Triazole Derivatives : It aids in the synthesis of 1,2,4-triazole derivatives, providing flexibility in synthetic design. This is beneficial for lateral metalation/functionalization of the ring system (Mansueto et al., 2014).
Corrosion Inhibition : A derivative of this compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been tested for its efficacy in inhibiting corrosion of mild steel in hydrochloric acid medium. It showed up to 98% efficiency at low concentrations (Bentiss et al., 2009).
Cholinesterase Inhibitors : Research focused on S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, which showed excellent cholinesterase inhibitory potential. These derivatives were synthesized through a series of chemical transformations (Arfan et al., 2018).
Antimicrobial Studies : Synthesized derivatives of this compound showed significant antimicrobial activity against various bacteria and fungi. Certain derivatives bearing the methoxy group exhibited moderate to good antibacterial and antifungal activities (Upmanyu et al., 2012).
Thermal Stability and Acoustic Fingerprint Spectra : The bond lengths of chemical substituents, including the methoxy group, on the phenyl ring affect the thermal stability of synthesized nitro-rich 1,2,4-triazoles, which can be significant for applications in propellants and explosives (Rao et al., 2016).
Photocatalytic Degradation : The compound was used in studies to understand the degradation of pollutants in water via TiO2 photocatalysis. The degradation mechanism of derivatives was explored, revealing insights into environmental applications (Guillard et al., 2002).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-7-4-2-6(3-5-7)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKXDICALFGJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



